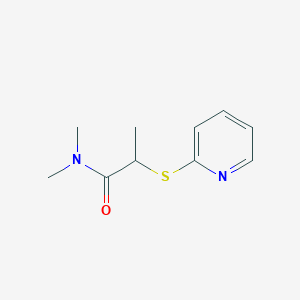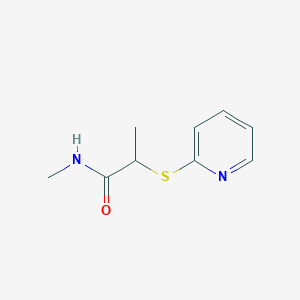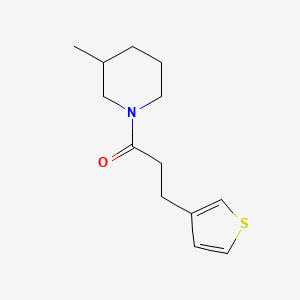
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one, commonly known as Hydroxychlorokine, is a synthetic drug that has been widely used in the treatment of malaria, rheumatoid arthritis, and lupus. The compound was first synthesized in 1946 and has since been used extensively in the medical field. In recent years, Hydroxychlorokine has gained attention due to its potential as a treatment for COVID-19.
作用机制
Hydroxychlorokine is believed to work by interfering with the ability of the virus to bind to host cells. The compound is thought to inhibit the entry of the virus into cells by altering the pH of the endosome, thereby preventing the virus from replicating. Additionally, Hydroxychlorokine has been shown to have immunomodulatory effects, which may help to reduce inflammation and prevent cytokine storms in COVID-19 patients.
Biochemical and Physiological Effects:
Hydroxychlorokine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the release of cytokines, which are involved in the inflammatory response. Additionally, Hydroxychlorokine has been shown to inhibit the activity of certain enzymes, including phospholipase A2 and lysosomal acid hydrolases. These effects may contribute to the compound's anti-inflammatory and immunomodulatory properties.
实验室实验的优点和局限性
Hydroxychlorokine has several advantages for use in lab experiments. The compound is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Hydroxychlorokine has a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, the compound has been shown to have variable efficacy in treating COVID-19, which may make it difficult to draw definitive conclusions from lab experiments.
未来方向
There are several future directions for research on Hydroxychlorokine. One area of interest is the development of more effective dosing regimens for COVID-19 patients. Additionally, there is a need for further research into the mechanism of action of Hydroxychlorokine, particularly with respect to its immunomodulatory effects. Finally, there is a need for larger, well-designed clinical trials to determine the efficacy of Hydroxychlorokine in treating COVID-19.
合成方法
Hydroxychlorokine is synthesized by reacting 4-chlorobenzoyl chloride with 1-(4-hydroxypiperidin-1-yl)propan-2-ol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with phenoxyacetic acid to produce 1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one.
科学研究应用
Hydroxychlorokine has been extensively studied for its potential therapeutic effects on various diseases, including malaria, rheumatoid arthritis, and lupus. In recent years, the compound has gained attention as a potential treatment for COVID-19. Several studies have been conducted to investigate the efficacy of Hydroxychlorokine in treating COVID-19, with mixed results.
属性
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(18-13-5-3-2-4-6-13)14(17)15-9-7-12(16)8-10-15/h2-6,11-12,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLUTYAAILBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)


![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)




![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
